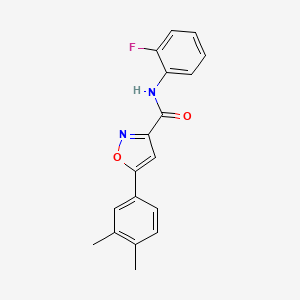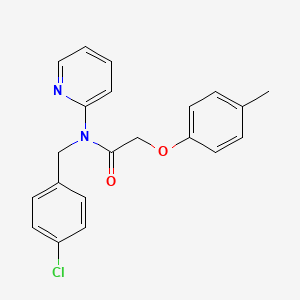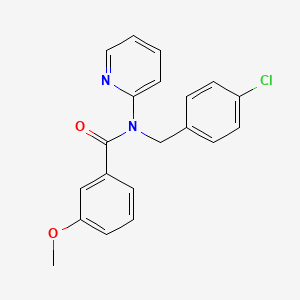![molecular formula C20H22N2O B14984147 N-[1H-indol-3-yl(4-methylphenyl)methyl]-N-methylpropanamide](/img/structure/B14984147.png)
N-[1H-indol-3-yl(4-methylphenyl)methyl]-N-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1H-INDOL-3-YL)(4-METHYLPHENYL)METHYL]-N-METHYLPROPANAMIDE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-INDOL-3-YL)(4-METHYLPHENYL)METHYL]-N-METHYLPROPANAMIDE typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Attachment of the 4-Methylphenyl Group:
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with N-methylpropanamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
化学反応の分析
Types of Reactions
N-[(1H-INDOL-3-YL)(4-METHYLPHENYL)METHYL]-N-METHYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
科学的研究の応用
N-[(1H-INDOL-3-YL)(4-METHYLPHENYL)METHYL]-N-METHYLPROPANAMIDE has several scientific research applications:
作用機序
The mechanism of action of N-[(1H-INDOL-3-YL)(4-METHYLPHENYL)METHYL]-N-METHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
類似化合物との比較
Similar Compounds
- 1-CYCLOHEXYL-N-{[1-(4-METHYLPHENYL)-1H-INDOL-3-YL]METHYL}METHANAMINE
- (1H-Indol-3-yl)methanamine
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
Uniqueness
N-[(1H-INDOL-3-YL)(4-METHYLPHENYL)METHYL]-N-METHYLPROPANAMIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both the indole ring and the 4-methylphenyl group allows for unique interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C20H22N2O |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
N-[1H-indol-3-yl-(4-methylphenyl)methyl]-N-methylpropanamide |
InChI |
InChI=1S/C20H22N2O/c1-4-19(23)22(3)20(15-11-9-14(2)10-12-15)17-13-21-18-8-6-5-7-16(17)18/h5-13,20-21H,4H2,1-3H3 |
InChIキー |
WFTWVIYXFLWGOH-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N(C)C(C1=CC=C(C=C1)C)C2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-acetylphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B14984074.png)
![3-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14984078.png)
![N-[2-(piperidin-1-ylcarbonyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B14984088.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B14984099.png)
![5-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]furan-2-carboxamide](/img/structure/B14984107.png)


![2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14984132.png)
![1-benzyl-4-(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)pyrrolidin-2-one](/img/structure/B14984139.png)
![1-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]butan-1-ol](/img/structure/B14984140.png)


![Methyl 2-({[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14984175.png)
![(4-Methylphenyl){4-[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone](/img/structure/B14984183.png)
